

physical and chemical properties of 2-Chloro-4-methyl-6-(methylthio)pyrimidine

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Cat. No.: B3024953

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An In-depth Technical Guide to **2-Chloro-4-methyl-6-(methylthio)pyrimidine**

Introduction

2-Chloro-4-methyl-6-(methylthio)pyrimidine is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds that form the backbone of nucleic acids and are prevalent in a wide array of pharmaceuticals, including antibacterial and anti-tumor agents[1][2][3]. The unique arrangement of its functional groups—a reactive chloro substituent, a nucleophilic methylthio group, and a methyl group—provides a versatile scaffold for chemical modification.

This guide offers a comprehensive overview of the physical and chemical properties of **2-Chloro-4-methyl-6-(methylthio)pyrimidine**. It is designed for researchers, scientists, and drug development professionals, providing not only core data but also insights into its reactivity, synthesis, and handling. The information presented herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. **2-Chloro-4-methyl-6-(methylthio)pyrimidine** is characterized by a distinct set of identifiers and physical properties, summarized below.

Nomenclature and Structural Identifiers

Identifier	Value	Source
IUPAC Name	2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine	
CAS Number	89466-59-1	
Molecular Formula	C ₆ H ₇ ClN ₂ S	[4]
Molecular Weight	174.65 g/mol	[4]
Canonical SMILES	<chem>Cc1cc(nc(Cl)n1)SC</chem>	[4]
InChI	InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3	[4]
InChIKey	GLWCUQHONLZTOE-UHFFFAOYSA-N	[4]

Physicochemical Data

This table summarizes the key physical and chemical properties. It is important to note that while some data are from experimental observations, others are computed.

Property	Value	Notes
Physical Form	Solid, Crystalline	[5]
Purity	Typically $\geq 95\%$	[5]
Melting Point	38-42 °C	For the related compound 4,6-Dichloro-2-(methylthio)pyrimidine, indicating a low melting point for this class.
Boiling Point	135-136 °C at 14 mmHg	For the related compound 4,6-Dichloro-2-(methylthio)pyrimidine.
Storage Temperature	2-8°C, under inert atmosphere	Recommended to maintain stability and prevent degradation.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-4-methyl-6-(methylthio)pyrimidine** stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The pyrimidine core is an electron-deficient (π -deficient) system, a characteristic that governs much of its chemistry[3].

The Pyrimidine Core: An Electron-Deficient Heterocycle

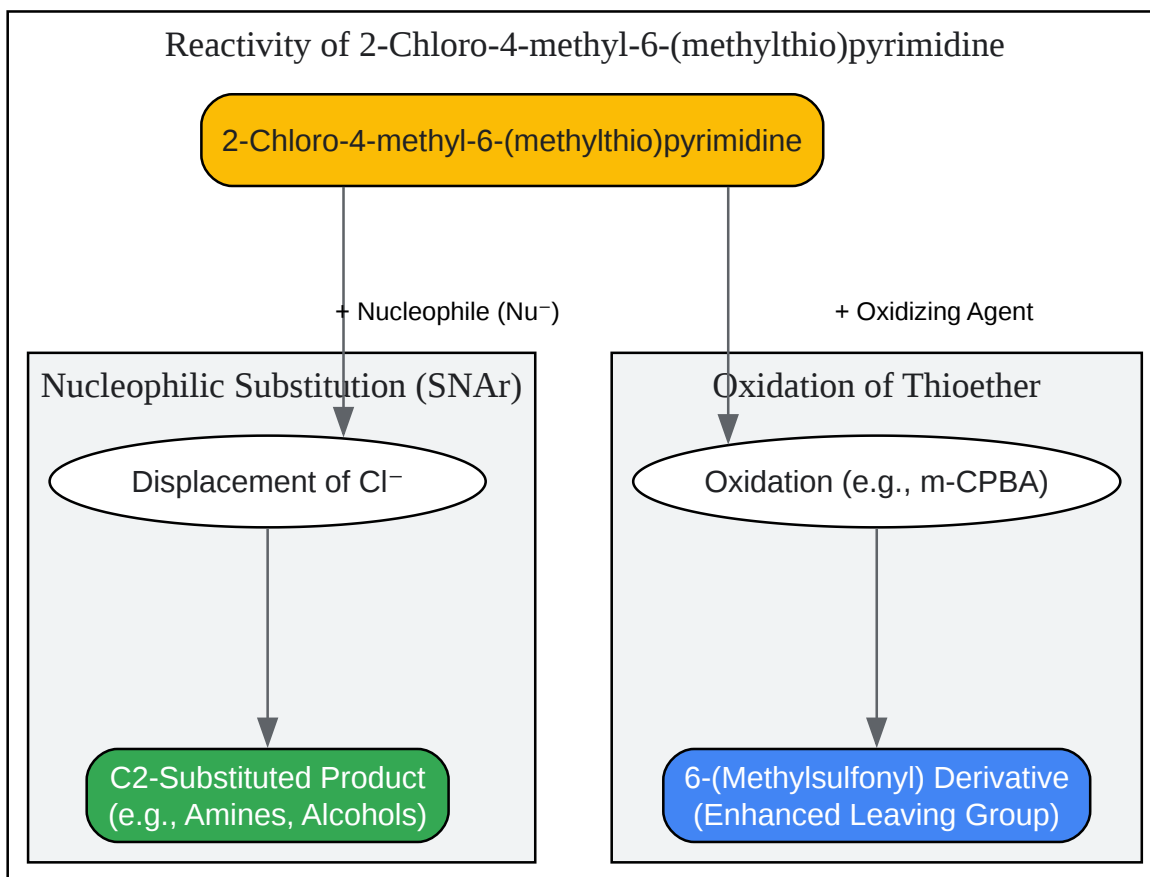
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density at positions 2, 4, and 6[3]. This inherent electronic property makes these positions susceptible to attack by nucleophiles. Consequently, the chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (S_NAr).

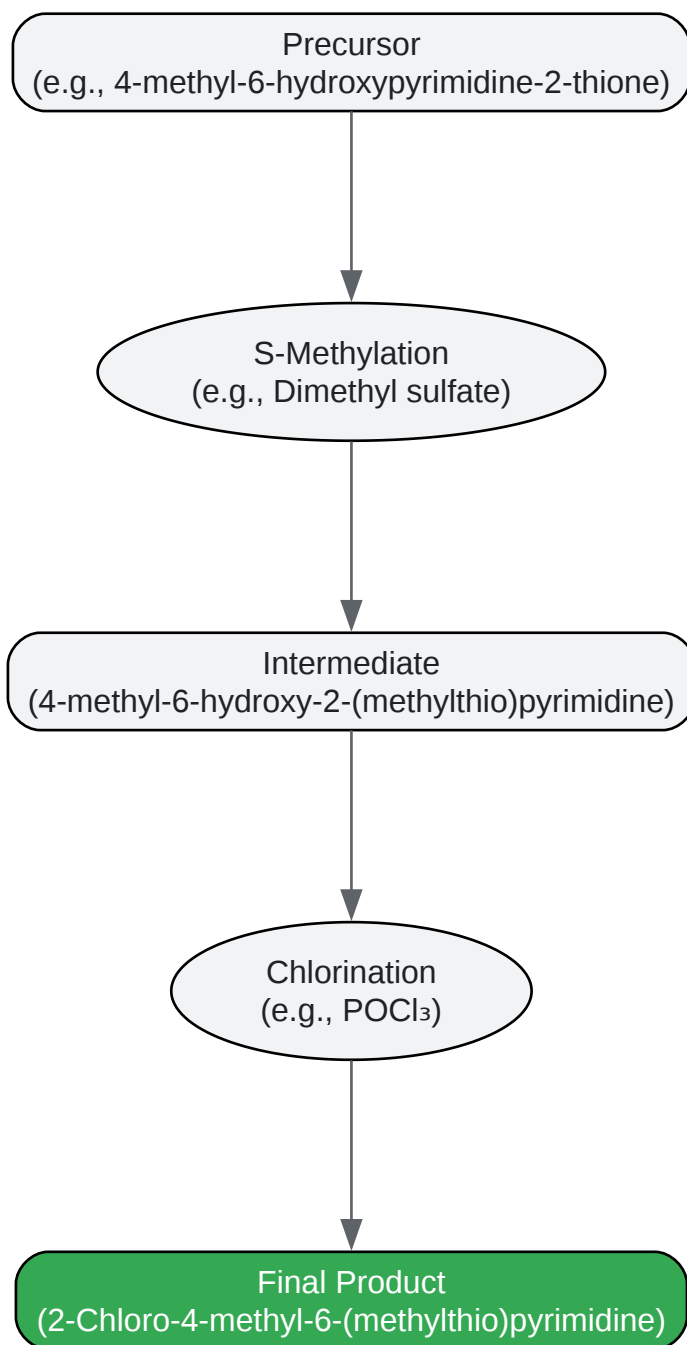
Key Reaction Pathways

The primary modes of reactivity involve the chloro and methylthio groups.

- Nucleophilic Substitution at C2: The C2-chloro group is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for building molecular complexity and is widely used in the synthesis of pharmaceutical lead compounds[6].
- Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized, typically using agents like m-chloroperbenzoic acid (m-CPBA), to form the corresponding sulfoxide and, subsequently, the sulfone[1]. The resulting methylsulfonyl group ($-\text{SO}_2\text{CH}_3$) is a much stronger electron-withdrawing group and a superior leaving group compared to chloride. This two-step sequence (oxidation followed by substitution) provides an alternative and sometimes more efficient route for introducing nucleophiles at the C6 position (if the starting material were substituted at C2 and C4) or for enhancing reactivity at other positions[1][7].

The diagram below illustrates these principal reaction pathways.





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